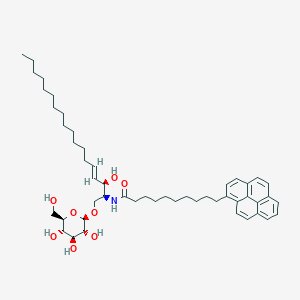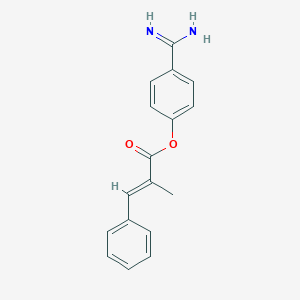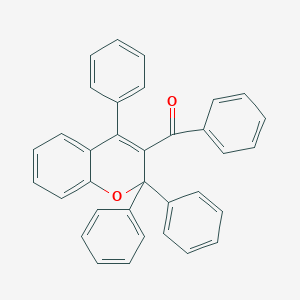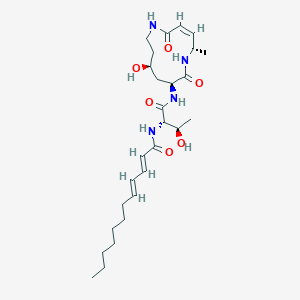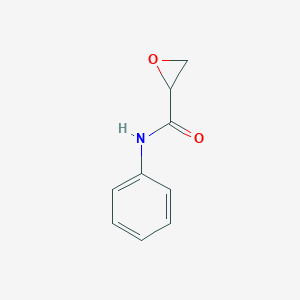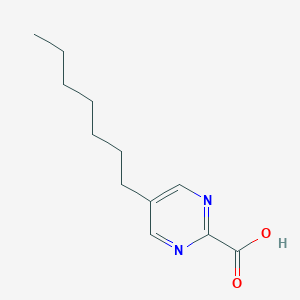
5-Heptylpyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptylpyrimidine-2-carboxylic acid, also known as HPCA, is a pyrimidine derivative that has been widely studied for its potential applications in the field of biochemistry and physiology. HPCA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid is not fully understood. However, it has been proposed that 5-Heptylpyrimidine-2-carboxylic acid exerts its biological effects by modulating the activity of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 5-Heptylpyrimidine-2-carboxylic acid has been found to inhibit the activation of NF-κB, a key regulator of inflammation, and induce the expression of anti-inflammatory genes.
Effets Biochimiques Et Physiologiques
5-Heptylpyrimidine-2-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-Heptylpyrimidine-2-carboxylic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the activation of NF-κB. 5-Heptylpyrimidine-2-carboxylic acid has also been found to scavenge free radicals and protect against oxidative stress.
In vivo studies have shown that 5-Heptylpyrimidine-2-carboxylic acid has anti-inflammatory effects in animal models of inflammation, and reduces tumor growth in animal models of cancer. 5-Heptylpyrimidine-2-carboxylic acid has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Heptylpyrimidine-2-carboxylic acid is its potential as a therapeutic agent for the treatment of a range of diseases including inflammation, cancer, and diabetes. 5-Heptylpyrimidine-2-carboxylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
However, there are also some limitations to the use of 5-Heptylpyrimidine-2-carboxylic acid in lab experiments. One of the main limitations is the low yield of the synthesis method, which can make it difficult to obtain sufficient quantities of pure 5-Heptylpyrimidine-2-carboxylic acid for experiments. In addition, the mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Orientations Futures
There are several future directions for further research on 5-Heptylpyrimidine-2-carboxylic acid. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 5-Heptylpyrimidine-2-carboxylic acid. Another area of research is the investigation of the mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid, which could provide insights into its potential therapeutic applications.
In addition, further studies are needed to investigate the potential of 5-Heptylpyrimidine-2-carboxylic acid as a therapeutic agent for the treatment of a range of diseases including inflammation, cancer, and diabetes. Clinical trials are needed to evaluate the safety and efficacy of 5-Heptylpyrimidine-2-carboxylic acid in humans, and to determine the optimal dosage and administration route.
Conclusion:
In conclusion, 5-Heptylpyrimidine-2-carboxylic acid is a pyrimidine derivative that has been extensively studied for its potential applications in the field of biochemistry and physiology. 5-Heptylpyrimidine-2-carboxylic acid exhibits a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. The synthesis method of 5-Heptylpyrimidine-2-carboxylic acid involves the reaction between 5-heptyluracil and chloroacetic acid, followed by hydrolysis and decarboxylation. The mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid is not fully understood, but it is thought to modulate the activity of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further research is needed to investigate the potential of 5-Heptylpyrimidine-2-carboxylic acid as a therapeutic agent for the treatment of a range of diseases.
Méthodes De Synthèse
The synthesis of 5-Heptylpyrimidine-2-carboxylic acid involves the reaction between 5-heptyluracil and chloroacetic acid, followed by hydrolysis and decarboxylation. The final product is obtained in a yield of approximately 50%. The purity of the product can be improved by further purification techniques such as column chromatography.
Applications De Recherche Scientifique
5-Heptylpyrimidine-2-carboxylic acid has been extensively studied for its potential applications in the field of biochemistry and physiology. One of the main areas of research has been its anti-inflammatory properties. 5-Heptylpyrimidine-2-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of inflammation.
Another area of research has been the anti-oxidant properties of 5-Heptylpyrimidine-2-carboxylic acid. 5-Heptylpyrimidine-2-carboxylic acid has been found to scavenge free radicals and protect against oxidative stress, which is implicated in a range of diseases including cancer, neurodegenerative diseases, and cardiovascular diseases.
In addition, 5-Heptylpyrimidine-2-carboxylic acid has been studied for its potential anti-cancer properties. 5-Heptylpyrimidine-2-carboxylic acid has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
105343-79-1 |
|---|---|
Nom du produit |
5-Heptylpyrimidine-2-carboxylic acid |
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-heptylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-5-6-7-10-8-13-11(12(15)16)14-9-10/h8-9H,2-7H2,1H3,(H,15,16) |
Clé InChI |
HAXNGJJKAVMCOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=C(N=C1)C(=O)O |
SMILES canonique |
CCCCCCCC1=CN=C(N=C1)C(=O)O |
Synonymes |
2-Pyrimidinecarboxylic acid, 5-heptyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




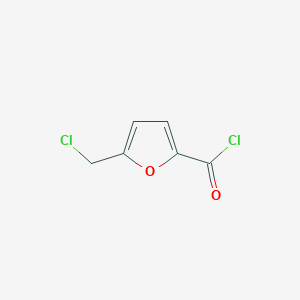


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
